Ammonium 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate
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Overview
Description
Ammonium 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety and a methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate typically involves the reaction of 1,3-benzodioxole with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo esterification, followed by purification steps such as distillation and crystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ammonium 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
Ammonium 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ammonium 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yloxy)acetic acid
- 2-(1,3-Benzodioxol-5-yloxy)ethylamine
- 2-(1,3-Benzodioxol-5-yloxy)propanoic acid
Uniqueness
Ammonium 2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
azanium;2-(1,3-benzodioxol-5-yloxy)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5.H3N/c1-11(2,10(12)13)16-7-3-4-8-9(5-7)15-6-14-8;/h3-5H,6H2,1-2H3,(H,12,13);1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELFDNOBWJZZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC2=C(C=C1)OCO2.[NH4+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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